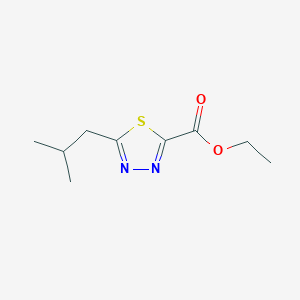
Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. One common method includes the reaction of isobutyric acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with ethyl chloroformate to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Ethyl 5-isobutyl-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the isobutyl group, which can influence its lipophilicity and steric properties. This can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
ethyl 5-(2-methylpropyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)8-11-10-7(14-8)5-6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
TVZDNEJMILTNBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(S1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


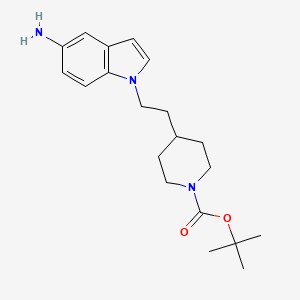
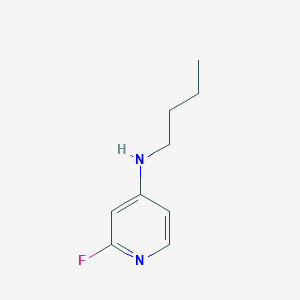
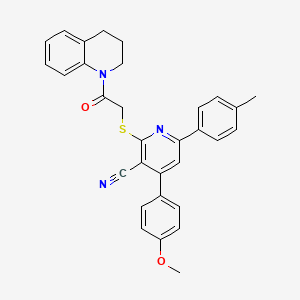
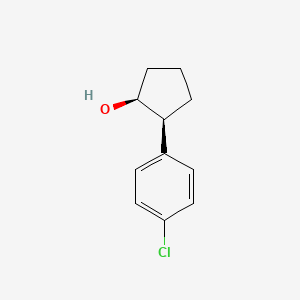
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
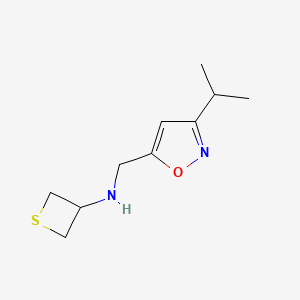
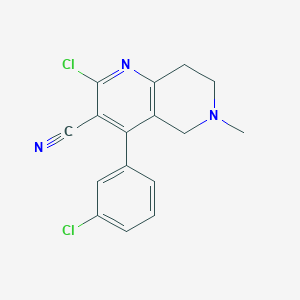

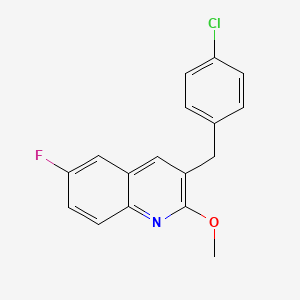
![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
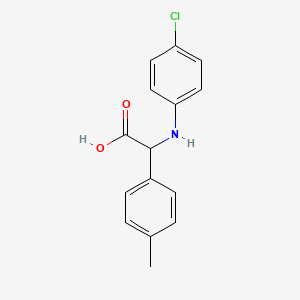
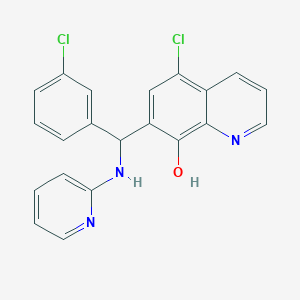
![2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
